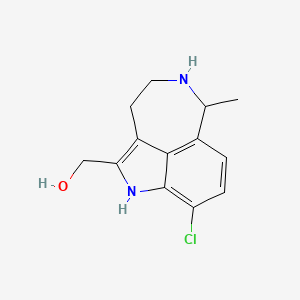![molecular formula C57H33N9 B14175818 2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) CAS No. 927834-49-9](/img/structure/B14175818.png)
2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three phenylpyridoquinoxaline groups, making it a highly conjugated system with interesting electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of benzene-1,3,5-tricarbaldehyde with 3-phenylpyrido[3,2-f]quinoxaline under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as tin tetrachloride to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridoquinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially hydrogenated compounds.
Scientific Research Applications
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as it can interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. The compound’s highly conjugated system allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Similar in structure but with a benzo[e][1,2,4]triazine moiety.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Contains thiophene rings instead of pyridoquinoxaline.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) is unique due to its extended π-conjugation and the presence of multiple phenylpyridoquinoxaline groups. This structure imparts distinct electronic properties, making it suitable for applications in organic electronics and as a fluorescent probe .
Properties
CAS No. |
927834-49-9 |
|---|---|
Molecular Formula |
C57H33N9 |
Molecular Weight |
843.9 g/mol |
IUPAC Name |
2-[3,5-bis(3-phenylpyrido[2,3-h]quinoxalin-2-yl)phenyl]-3-phenylpyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C57H33N9/c1-4-13-34(14-5-1)49-52(64-55-40-19-10-28-58-43(40)22-25-46(55)61-49)37-31-38(53-50(35-15-6-2-7-16-35)62-47-26-23-44-41(56(47)65-53)20-11-29-59-44)33-39(32-37)54-51(36-17-8-3-9-18-36)63-48-27-24-45-42(57(48)66-54)21-12-30-60-45/h1-33H |
InChI Key |
YYNMJMOTDMHLHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC(=CC(=C5)C6=NC7=C(C=CC8=C7C=CC=N8)N=C6C9=CC=CC=C9)C1=NC2=C(C=CC3=C2C=CC=N3)N=C1C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


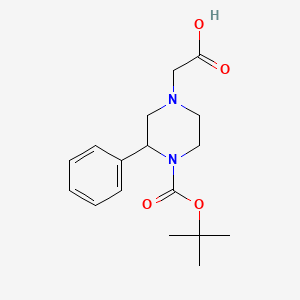
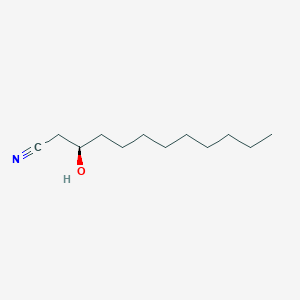
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
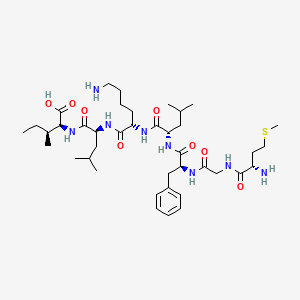
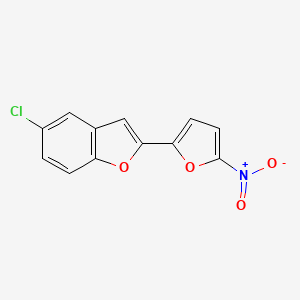
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)

